7-Nitrobenzoxadiazole-6-aminohexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Labeling:

7-Nitrobenzoxadiazole-6-aminohexanoic acid (NBD-AMHA) is a valuable tool in scientific research due to its properties as a fluorochrome [, ]. A fluorochrome is a molecule that emits light (fluoresces) when exposed to specific wavelengths of radiation. NBD-AMHA has several features that make it a popular choice for labeling biomolecules in various research applications:

- High Fluorescence: NBD-AMHA exhibits strong fluorescence, making it easy to detect even when attached to small biomolecules [].

- Biocompatibility: NBD-AMHA is generally well-tolerated by biological systems, minimizing interference with cellular processes [].

- Versatility: The molecule can be readily conjugated to various biomolecules, including proteins, lipids, and nucleic acids, through its reactive amine group [].

These characteristics allow researchers to use NBD-AMHA for various labeling applications, including:

- Cellular Imaging: NBD-AMHA can be used to label specific cellular components, such as membranes or organelles, enabling visualization of their localization and dynamics within living cells [].

- Protein Tracking: By attaching NBD-AMHA to proteins of interest, researchers can track their movement within cells or organisms, providing insights into protein-protein interactions and cellular trafficking pathways [].

- Nucleic Acid Labeling: NBD-AMHA can be conjugated to nucleic acids for visualization and tracking in studies related to DNA replication, transcription, and localization within cells [].

Other Research Applications:

Beyond its use as a fluorochrome, NBD-AMHA may have potential applications in other areas of scientific research. Some studies suggest its possible role in:

- Enzyme Assays: The molecule's fluorescence properties might be utilized in developing assays to measure enzyme activity.

- Drug Discovery: NBD-AMHA could be used to label potential drug candidates for studies on their cellular uptake, localization, and interaction with biomolecules.

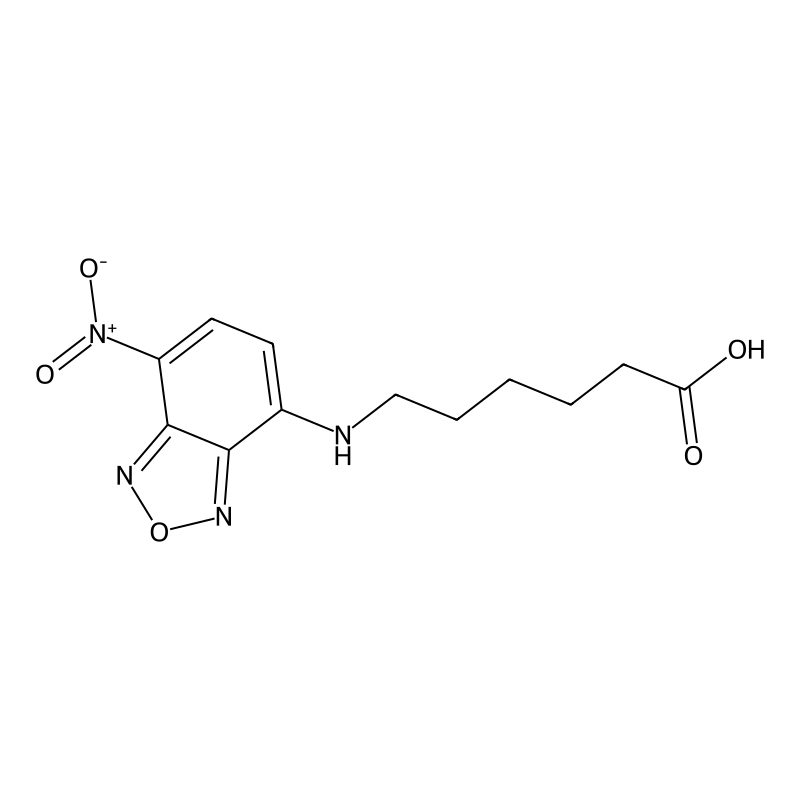

7-Nitrobenzoxadiazole-6-aminohexanoic acid is a chemical compound classified as a benzoxadiazole. Its structure is characterized by a 2,1,3-benzoxadiazole core, which is substituted at positions 4 and 7 by an amino group and a nitro group, respectively. The compound has the molecular formula C₁₂H₁₄N₄O₅ and features a hexanoic acid chain that enhances its solubility in biological systems. This compound is notable for its fluorescent properties, making it useful in various scientific applications, particularly in biochemistry and molecular biology .

The primary application of NBD-X lies in its role as a fluorescent dye for labeling biological molecules [, ]. The benzoxadiazole ring system exhibits fluorescence, meaning it absorbs light at a specific wavelength and emits light at a longer wavelength []. NBD-X can be covalently attached to biomolecules like proteins or nucleic acids, enabling their visualization and tracking within cells or tissues []. The mechanism of action involves the formation of a stable amide bond between the carboxylic acid group of NBD-X and the primary amine group of the target biomolecule []. This labeling process allows researchers to study various cellular processes, such as protein trafficking or localization of specific DNA sequences [].

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin or eyes.

- Dispose of waste according to institutional guidelines for hazardous materials (if applicable).

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amino group can react with other carboxylic acids to form amides.

- Reduction: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and properties.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

The compound exhibits significant biological activity primarily due to its fluorescent properties. It is used as a fluorescent probe in various biological assays, particularly for studying lipid membranes and fatty acid interactions. Its ability to label cellular structures allows researchers to visualize and track biological processes in real-time. Additionally, it has been noted for its potential in studying sterol dynamics within cell membranes .

Several methods exist for synthesizing 7-nitrobenzoxadiazole-6-aminohexanoic acid:

- Nitration of Benzoxadiazole: Starting from benzoxadiazole, nitration can introduce the nitro group at the appropriate position.

- Amino Acid Coupling: The hexanoic acid chain can be introduced through coupling reactions involving amino acids or their derivatives.

- Carboxylation: The carboxylic acid functionality can be added via carboxylation reactions using appropriate reagents.

These synthesis methods allow for the production of the compound in varying purities and quantities depending on research needs .

7-Nitrobenzoxadiazole-6-aminohexanoic acid is widely applied in:

- Fluorescent Probes: Used extensively in fluorescence microscopy and imaging techniques to study cellular structures.

- Biochemical Assays: Employed in assays that require tracking of lipid interactions or fatty acid metabolism.

- Research on Membrane Dynamics: Useful for studying membrane fluidity and the behavior of lipids in biological membranes.

Its unique properties make it invaluable in both academic research and potential clinical applications .

Interaction studies involving 7-nitrobenzoxadiazole-6-aminohexanoic acid focus on its binding affinity with various biomolecules, particularly lipids and proteins. These studies often utilize fluorescence techniques to observe changes in emission spectra upon binding events. The compound's ability to fluoresce upon interaction allows for real-time monitoring of biochemical processes, providing insights into molecular dynamics within cells .

Several compounds share structural similarities with 7-nitrobenzoxadiazole-6-aminohexanoic acid. Here are some noteworthy comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzoxadiazole | Basic structure without substitutions | Lacks functional groups for enhanced solubility |

| Fluorescein | Contains a xanthene core with multiple hydroxyls | High fluorescence but less specificity for lipids |

| Coumarin Derivatives | Contains a coumarin moiety | Strong fluorescence but different spectral properties |

| BODIPY Dyes | Boron-dipyrromethene core | Exceptional photostability but more complex synthesis |

7-Nitrobenzoxadiazole-6-aminohexanoic acid stands out due to its specific functional groups that enhance solubility and target lipid membranes effectively, making it particularly suited for studies involving membrane dynamics .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant